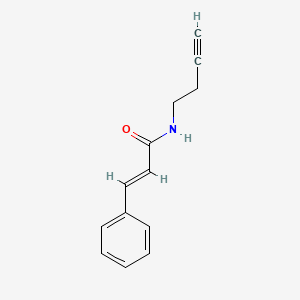

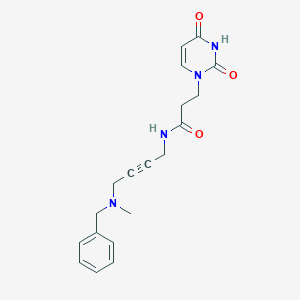

N-(but-3-yn-1-yl)cinnamamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed . This method is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method were studied . Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Chemical Reactions Analysis

The synthesis of cinnamamides from methyl cinnamates and phenylethylamines is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . This process has short residence time, mild reaction conditions, easy control of the reaction process, and the catalyst can be recycled or reused .Wissenschaftliche Forschungsanwendungen

Central and Peripheral Nervous System Disorders

Cinnamamide derivatives, including N-(but-3-yn-1-yl)cinnamamide, have been identified as compounds with therapeutic potential in treating central and peripheral nervous system disorders. The cinnamamide scaffold enables interactions with molecular targets through hydrophobic, dipolar, and hydrogen bonding, offering a platform for pharmacological activity optimization. These derivatives exhibit anticonvulsant, antidepressant, neuroprotective, analgesic, anti-inflammatory, muscle relaxant, and sedative properties in animal models. The molecular mechanisms involve targeting γ-aminobutyric acid type A (GABAA) receptors, N-methyl-D-aspartate (NMDA) receptors, and other critical neural receptors (Gunia-Krzyżak et al., 2015).

Anticancer Agents

Cinnamic acid derivatives, including those related to N-(but-3-yn-1-yl)cinnamamide, have received attention in medicinal research as synthetic antitumor agents. The chemical properties of cinnamic acids allow for diverse modifications, producing a range of cinnamoyl derivatives with anticancer potentials. This review highlights the synthesis, biological evaluation, and structure-activity relationships of various cinnamoyl acids, esters, amides, and hydrazides in anticancer research, underscoring the unexploited potential of these compounds (De et al., 2011).

Chemical Synthesis and Material Science

Research on N-(but-3-yn-1-yl)cinnamamide derivatives also extends to chemical synthesis and materials science. Studies have explored the copper-catalyzed tandem oxidative cyclization of cinnamamides with benzyl hydrocarbons, demonstrating the ability to create diverse dihydroquinolinones in one step. This process underlines the versatility of cinnamamide derivatives in synthesizing complex molecular structures, with potential applications in developing new materials and chemical entities (Zhou et al., 2014).

Repellent Properties Against Rodents

In addition to medicinal applications, cinnamamide derivatives have been evaluated for non-lethal repellent properties against rodents. Cinnamamide-treated food demonstrated a significant reduction in consumption by house mice and wood mice, indicating potential for use in pest control without resorting to lethal methods. This research points to the broader applicability of cinnamamide derivatives beyond medicinal chemistry (Gurney et al., 1996).

Eigenschaften

IUPAC Name |

(E)-N-but-3-ynyl-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-2-3-11-14-13(15)10-9-12-7-5-4-6-8-12/h1,4-10H,3,11H2,(H,14,15)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIQVKCDEDAXDO-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCNC(=O)C=CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCNC(=O)/C=C/C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(but-3-yn-1-yl)cinnamamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2996967.png)

![methyl 2-({[5-oxo-1-phenyl-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2996972.png)

![(2-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2996975.png)

![N-(3-Ethoxyspiro[3.3]heptan-1-yl)prop-2-enamide](/img/structure/B2996979.png)

![2-[(1-Cyclobutylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2996980.png)

![(E)-3-[3-(2-Fluorophenyl)phenyl]prop-2-enoic acid](/img/structure/B2996981.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(1-phenylethyl)oxamide](/img/structure/B2996982.png)